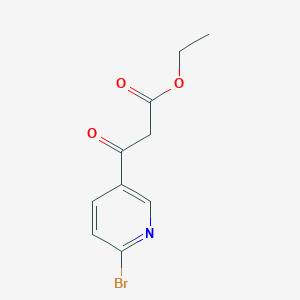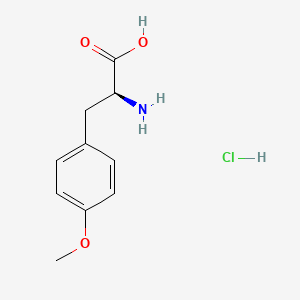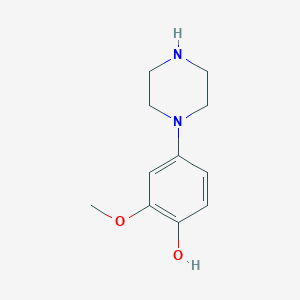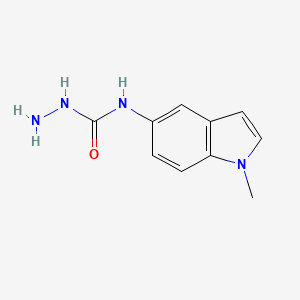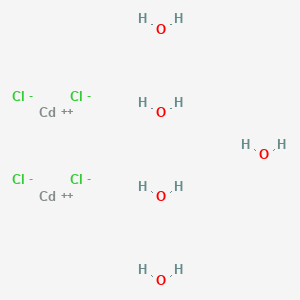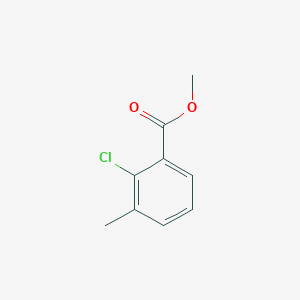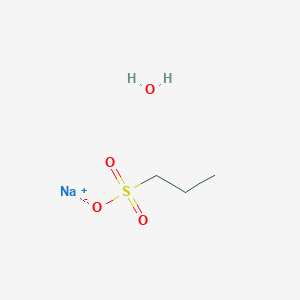
Natriumpropan-1-sulfonat-Hydrat
Übersicht
Beschreibung
Sodium 1-propanesulfonate monohydrate is sulfonate-containing compound. Multicollision dissociation threshold (MCDT) values for the dissociation of the anion dopant from lacto-N-difucohexaoses I for sodium 1-propanesulfonate monohydrate (1-propanesulfonic acid sodium salt monohydrate) has been evaluated.
Wissenschaftliche Forschungsanwendungen
Natriumpropan-1-sulfonat-Hydrat: Anwendungen in der wissenschaftlichen Forschung: This compound ist eine Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend werden detaillierte Abschnitte zu einzigartigen Anwendungen erläutert:
Synthese von sulfonierten Verbindungen
Diese Verbindung wird zur Synthese einer Vielzahl von sulfonierten Verbindungen verwendet, wie z. B. Thiosulfonate, Sulfonamide, Sulfide und Sulfone. Dazu gehören Vinylsulfone, Allylsulfone und β-Ketosulfone, die wichtige Anwendungen in der organischen Synthese und Pharmazie haben .
Tensid im Gas-Hydrat-Management
Im Bereich des Gas-Hydrat-Managements kann this compound als effektives Tensid wirken. Solche Tenside sind entscheidend für die Förderung der Bildung von Methanhydraten, was Auswirkungen auf die Energiespeicherung und den Transport hat .
Verbesserung von Biomaterialien
Der Sulfonierungsprozess, bei dem sulfonische Säuregruppen in Biomaterialien eingeführt werden, kann durch this compound erleichtert werden. Dies verbessert die Eigenschaften von Biomaterialien und hat zu jüngsten Innovationen in ihren Anwendungen geführt .
Sulfonierungsmittel
This compound kann unter bestimmten Reaktionsbedingungen als Sulfonierungsmittel dienen. Diese Rolle ist in verschiedenen chemischen Reaktionen unerlässlich, bei denen die Einführung von Sulfonylgruppen erforderlich ist .
Sulfenylierungs- oder Sulfinylierungsmittel
Abhängig von den Reaktionsbedingungen kann diese Verbindung auch als Sulfenylierungs- oder Sulfinylierungsmittel verwendet werden. Diese Reaktionen sind entscheidend für die Herstellung von Verbindungen mit spezifischen chemischen Eigenschaften für Forschungs- und industrielle Zwecke .
Chemischer Modifizierungsprozess
Es spielt eine Rolle im chemischen Modifizierungsprozess verschiedener Substrate, um funktionelle Gruppen einzuführen, die ihr chemisches Verhalten und ihre Eigenschaften für gewünschte Anwendungen verändern .
Wirkmechanismus
Target of Action
Sodium Propane-1-sulfonate Hydrate is a chemical compound that is commonly used in various industries, including chemical laboratories and industrial production . It is often used as a surfactant . .
Mode of Action
As a surfactant, it is known to reduce surface tension, which can facilitate interactions between different substances .
Biochemical Pathways
Sodium Propane-1-sulfonate Hydrate may play a role in the synthesis of organosulfur compounds. Sodium sulfinates, a group to which Sodium Propane-1-sulfonate Hydrate belongs, are known to be versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Pharmacokinetics
It is known that sodium propane-1-sulfonate hydrate is a white crystalline solid that is soluble in water and some polar organic solvents . This solubility suggests that it could be readily absorbed and distributed in an aqueous environment.
Action Environment
The action of Sodium Propane-1-sulfonate Hydrate can be influenced by environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, it has a melting point of about 214-215°C and gradually loses crystal water and becomes amorphous when exposed to air , indicating that temperature and humidity could affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
It is known that it can interact with various biomolecules due to its surfactant properties . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
Given its surfactant properties, it may influence cell function by interacting with cell membranes and potentially affecting cell signaling pathways
Molecular Mechanism
It is likely that its effects at the molecular level are related to its interactions with biomolecules and its potential effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that it is stable under normal conditions and does not degrade easily .
Dosage Effects in Animal Models
There is currently no available information on the effects of Sodium Propane-1-sulfonate Hydrate at different dosages in animal models .
Transport and Distribution
Given its solubility in water, it is likely that it can be transported and distributed within cells and tissues via aqueous channels .
Subcellular Localization
Given its chemical properties, it is likely that it can localize to various compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
sodium;propane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVXXQXZXDEHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635401 | |
| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304672-01-3 | |
| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


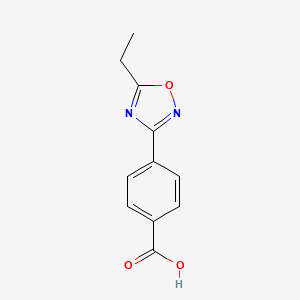

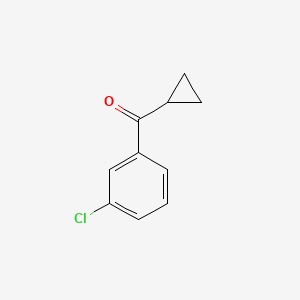
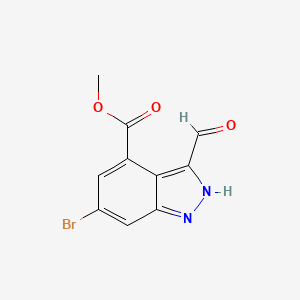

![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
